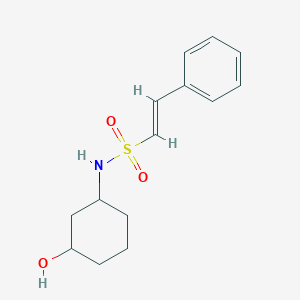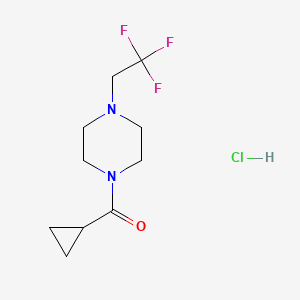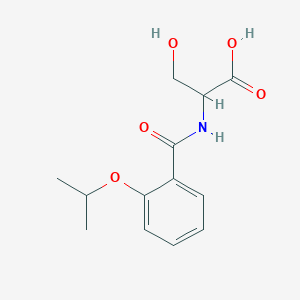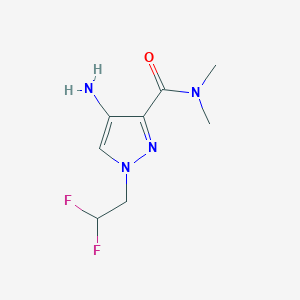
Ethyl 2-(3,5-difluorophenoxy)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-difluorophenoxy)hexanoate is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Molecular Structure Analysis
Esters generally have the structure RCOOR’, where R and R’ represent any alkyl or aryl group . In the case of this compound, it would have a similar structure, but specific details are not available in the literature.Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. They can be hydrolyzed to form alcohols and carboxylic acids . They can also participate in reactions catalyzed by acids or bases .Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis : Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a derivative of Ethyl 2-(3,5-difluorophenoxy)hexanoate, is utilized as a key chiral synthon for β-hydroxy-δ-lactone in the synthesis of Mevinolin and Compactin. This synthesis involves a regiospecific ring opening of a tetrahydrofuran derivative (Guindon, Yoakim, Bernstein, & Morton, 1985).
Material Analysis and Characterization : A study on 2-Acetyl-hexanoic acid ethyl ester, closely related to this compound, demonstrated its wide-ranging applications in anesthetics, spices, and medicine. The compound was analyzed using gas chromatography-mass spectrometry, revealing various compounds in the reaction liquid, including 2-acetyl-hexanoic acid ethyl ester (Ming, 2007).
Thermal Hazard Evaluation : tert-Butyl peroxy-2-ethyl hexanoate, another derivative, is widely used as an initiator for polymerization. A study evaluated the thermal hazard of mixing this compound with metal ions. The calorimetric techniques combined with thermokinetic models provided insights into safety parameters under various conditions (Tsai, You, Qian, & Shu, 2013).
Organic Synthesis Processes : Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, synthesized by hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, represents a method for the synthesis of compounds with potential pharmaceutical applications (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
Epoxidation in Organic Chemistry : Research on epoxidation of terminal alkenes with oxygen and 2-Ethyl Hexanal without added catalyst or solvent indicates the potential utility of this compound in green chemistry applications. This process yielded high purity epoxy products (Lehtinen & Brunow, 1999).
Chemical Corrosion Inhibition : A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid used derivatives of this compound. Quantum chemical calculations revealed a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Diesel Engine Performance : Research on the performance and emission characteristics of diesel engines powered with diesel-glycerol derivatives blends, where 2-Ethyl Hexanal derivatives were used, showcased their potential as additives for emission reduction (Oprescu et al., 2014).
Sustainability in Chemical Processes : A study on the catalytic production of higher alcohols from ethanol using sustainability metrics highlighted the use of 2-Ethyl-1-hexanol (a compound related to this compound) as an exemplary compound for assessing environmental and economic impacts of biobased processes (Patel et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(3,5-difluorophenoxy)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O3/c1-3-5-6-13(14(17)18-4-2)19-12-8-10(15)7-11(16)9-12/h7-9,13H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESDZAJBDKERAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)OC1=CC(=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)
![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-(2-methoxyethyl)isoxazole-3-carboxamide](/img/structure/B2407995.png)
![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)



![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)

